Amino-PEG5-acid Amino-PEG5-acid Amino-PEG5-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Brand Name: Vulcanchem
CAS No.: 1191078-74-6
VCID: VC0518594
InChI: InChI=1S/C13H27NO7/c14-2-4-18-6-8-20-10-12-21-11-9-19-7-5-17-3-1-13(15)16/h1-12,14H2,(H,15,16)
SMILES: C(COCCOCCOCCOCCOCCN)C(=O)O
Molecular Formula: C13H27NO7
Molecular Weight: 309.36

Amino-PEG5-acid

CAS No.: 1191078-74-6

Cat. No.: VC0518594

Molecular Formula: C13H27NO7

Molecular Weight: 309.36

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Amino-PEG5-acid - 1191078-74-6

Specification

CAS No. 1191078-74-6
Molecular Formula C13H27NO7
Molecular Weight 309.36
IUPAC Name 3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C13H27NO7/c14-2-4-18-6-8-20-10-12-21-11-9-19-7-5-17-3-1-13(15)16/h1-12,14H2,(H,15,16)
Standard InChI Key ZTYIBTVLGAIXDY-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCOCCN)C(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Basic Properties

Amino-PEG5-acid (CAS: 1191078-74-6), also known as NH2-PEG5-COOH or Amino-PEG5-C2-acid, is characterized by its distinctive bifunctional structure, featuring an amino group at one terminus and a carboxylic acid group at the other end of a pentaethylene glycol chain . With the molecular formula C13H27NO7 and a molecular weight of 309.36 g/mol, this compound represents an important class of heterobifunctional PEG derivatives .

The compound's structural characteristics enable it to serve as a versatile linker molecule for connecting diverse chemical entities through its reactive terminal groups. The hydrophilic nature of the PEG spacer significantly enhances solubility in aqueous media, making it particularly valuable for biological applications .

Physical and Chemical Properties

Amino-PEG5-acid possesses distinctive physicochemical properties that contribute to its versatility in various applications. The compound typically appears as an off-white to yellow solid and demonstrates excellent solubility across multiple solvents, including water, DMSO, DCM, and DMF .

Table 1: Physical and Chemical Properties of Amino-PEG5-acid

PropertyValue
Molecular FormulaC13H27NO7
Molecular Weight309.36 g/mol
Boiling Point446.0±45.0 °C (Predicted)
Density1.132±0.06 g/cm³ (Predicted)
Physical AppearanceOff-white to yellow solid
pKa4.28±0.10 (Predicted)
SolubilitySoluble in Water, DMSO, DCM, DMF
Functional Group 1NH2/Amine
Functional Group 2COOH/Carboxylic Acid
Storage Condition-20°C

The bifunctional nature of Amino-PEG5-acid facilitates diverse chemical reactivity. The amine group readily reacts with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones, aldehydes), while the terminal carboxylic acid can form stable amide bonds with primary amine groups in the presence of appropriate activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) .

Reaction Mechanisms and Protocols

Amide Coupling with NHS Esters

One of the most common reactions involving Amino-PEG5-acid is amide coupling with NHS esters, which proceeds efficiently at pH 7-9 without requiring additional coupling reagents . The protocol typically involves:

  • Dissolution of amine-bearing molecules in organic solvents (DMF, CH2Cl2, DMSO, or THF)

  • Addition of NHS-containing compound to the reaction mixture (1:1 or 2:1 molar equivalent)

  • Stirring for 3-24 hours at room temperature

  • Isolation of the final product via standard organic synthesis workup or column purification

The reaction proceeds through nucleophilic attack by the amine group on the carbonyl carbon of the NHS ester, displacing N-hydroxysuccinimide and forming a stable amide bond.

Coupling with Carboxylic Acids

When reacting Amino-PEG5-acid with carboxylic acids, coupling reagents such as EDC, DCC, or HATU are required to activate the carboxylic acid . A typical protocol includes:

Table 2: Protocol for Carboxylic Acid Coupling

StepProcedure
1Equilibrate EDC and carboxylic acid to room temperature
2Prepare carboxylic acid stock solution in dry solvent (DMF or DMSO)
3Combine EDC with the carboxylic acid in activation buffer (optimal at pH 4.5)
4React for 15 minutes at room temperature to form an active ester intermediate
5Add the amine-containing compound to the activated carboxylic acid
6Allow reaction to proceed for 2 hours at room temperature
7Quench with hydroxylamine or another amine-containing buffer
8Purify the resulting amide product

This coupling mechanism involves initial activation of the carboxylic acid by EDC to form an O-acylisourea intermediate, which subsequently reacts with the amine group of Amino-PEG5-acid to form the amide bond.

Applications in Biomedical Research

Proteolysis Targeting Chimeras (PROTACs)

A particularly significant application of Amino-PEG5-acid and its derivatives is in the synthesis of proteolysis targeting chimeras (PROTACs) . These bifunctional molecules contain one ligand for an E3 ubiquitin ligase and another for the target protein, connected by a PEG-based linker. PROTACs utilize the ubiquitin-proteasome system to selectively degrade specific target proteins, representing an innovative approach to drug development beyond traditional inhibition strategies .

The PEG linker's length, flexibility, and hydrophilicity are crucial parameters in PROTAC design, influencing the compound's ability to simultaneously engage both the target protein and E3 ligase in a productive ternary complex. Amino-PEG5-acid provides an optimal balance of these properties for many PROTAC applications.

Click Chemistry Applications

Derivatives of Amino-PEG5-acid, such as DBCO-PEG5-Acid, find application in strain-promoted click chemistry reactions . These reagents react with azide-functionalized biomolecules without requiring a copper catalyst, resulting in stable triazole linkages. This bioorthogonal approach enables selective conjugation even in complex biological environments, making it valuable for:

  • In vivo imaging applications

  • Cell surface labeling

  • Biomolecule tracking in living systems

  • Construction of complex bioconjugates

DBCO-PEG5-Acid specifically offers enhanced solubility in aqueous media due to its PEG spacer while maintaining reactivity toward azide-functionalized compounds .

Additional Biomedical Applications

Beyond the applications detailed above, Amino-PEG5-acid contributes to various other areas of biomedical research:

  • Medical research and controlled drug release systems

  • Nanotechnology and advanced materials development

  • Cell culture applications and tissue engineering

  • Ligand presentation and polypeptide synthesis

  • Development of diagnostic agents and biosensors

Comparative Analysis with Related Compounds

Understanding Amino-PEG5-acid in the context of related compounds provides valuable insights into its specific advantages and applications:

Table 3: Comparison of Amino-PEG5-acid with Related PEG Derivatives

CompoundMolecular WeightFunctional GroupsPrimary Applications
Amino-PEG5-acid309.36 g/mol NH2/Amine, COOH/Carboxylic Acid Bioconjugation, drug delivery, PROTACs
Amino-PEG5-amine280.36 g/mol NH2/Amine at both terminiPROTAC synthesis, symmetrical conjugation
Fmoc-amino-PEG5-acid531.59 g/mol Protected NH2/Amine, COOH/Carboxylic AcidPROTAC synthesis, solid-phase peptide synthesis
DBCO-PEG5-Acid596.67 g/mol DBCO, COOH/Carboxylic AcidClick chemistry, bioorthogonal conjugation
Amino-PEG24-acidNot specifiedNH2/Amine, COOH/Carboxylic AcidApplications requiring longer PEG spacers

This comparison highlights the versatility of PEG-based linkers and demonstrates how variations in functional groups and PEG chain length can be tailored to meet specific application requirements.

Chemical Modification Strategies

Amino-PEG5-acid serves as a valuable starting point for further chemical modifications to create specialized derivatives with enhanced properties or additional functionalities:

Protection Strategies

For selective reactions involving either the amine or carboxylic acid group, protection-deprotection strategies are often employed:

  • Amine protection using Fmoc, Boc, or Cbz groups for selective carboxylic acid reactions

  • Carboxylic acid protection as methyl/ethyl esters or t-butyl esters for selective amine reactions

Fmoc-amino-PEG5-acid represents a commercially available protected derivative particularly useful in solid-phase synthesis approaches .

Functional Group Interconversions

The terminal functional groups of Amino-PEG5-acid can be modified to introduce alternative reactive moieties:

  • Conversion of the carboxylic acid to NHS ester for enhanced amine reactivity

  • Transformation of the amine to azide for click chemistry applications

  • Introduction of thiol functionality for disulfide bond formation

  • Addition of maleimide groups for thiol-selective conjugation

These modifications extend the utility of the PEG5 scaffold to address specific conjugation challenges across diverse applications.

Future Perspectives and Research Directions

The versatility of Amino-PEG5-acid continues to drive innovation across multiple research domains. Emerging applications and research directions include:

  • Development of stimuli-responsive drug delivery systems utilizing the compound's bifunctional chemistry

  • Optimization of PROTAC design through systematic variation of PEG linker length and attachment chemistry

  • Exploration of Amino-PEG5-acid derivatives in the emerging field of molecular glues

  • Application in the development of antibody-drug conjugates with improved therapeutic indices

  • Integration into nano-formulations for enhanced stability and targeted delivery

As biomedical research continues to advance, the demand for well-defined, bifunctional linkers like Amino-PEG5-acid is expected to grow, particularly in applications requiring precise spatial arrangement of functional components.

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